![molecular formula C23H20N4O3S B2914753 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1326891-01-3](/img/structure/B2914753.png)

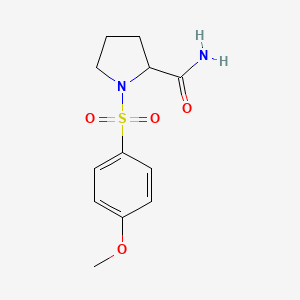

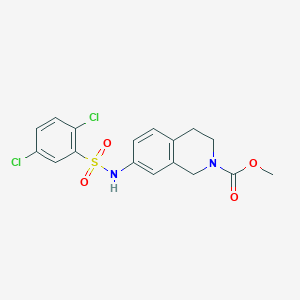

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of heterocyclic rings and functional groups. The oxadiazole , pyridine , and acetamide moieties contribute to its overall structure. The methylsulfanyl and chlorophenyl substituents enhance its chemical diversity .

Scientific Research Applications

Synthesis and Characterization

Research on similar oxadiazole derivatives focuses on their synthesis and structural characterization. For example, the synthesis of novel oxadiazole derivatives involves a series of chemical reactions starting from specific organic acids or esters, leading to compounds with potential antimicrobial and hemolytic activities. These compounds are characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to determine their structure and the presence of specific functional groups Li Ying-jun (2012), Samreen Gul et al. (2017).

Pharmacological Evaluation

Oxadiazole derivatives are evaluated for various pharmacological activities, including antimicrobial, antioxidant, analgesic, and anti-inflammatory actions. Computational and pharmacological assessments suggest that these compounds exhibit binding and moderate inhibitory effects against specific targets, such as epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating their potential in tumor inhibition and anti-inflammatory applications M. Faheem (2018).

Antimicrobial Activity

The antimicrobial evaluation of oxadiazole derivatives reveals that these compounds show activity against a range of microbial species, including both Gram-positive and Gram-negative bacteria. The structural modification of these molecules can significantly influence their antimicrobial efficacy, with certain derivatives showing potent activity and low toxicity, making them candidates for further biological screening Aziz‐ur‐Rehman et al. (2017).

Potential Anticancer Agents

Certain oxadiazole derivatives are identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. These compounds can induce apoptosis and cell cycle arrest, showcasing their potential as anticancer agents. Molecular docking studies and pharmacological evaluations of these compounds further support their role as promising candidates for cancer therapy Han-Zhong Zhang et al. (2005).

properties

IUPAC Name |

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O3S/c1-15-5-3-6-16(11-15)22-25-23(30-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIWMUTVINRSOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2914673.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2914674.png)

![1-(difluoromethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2914675.png)

![1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one](/img/structure/B2914683.png)

![Octahydro-3,5-methanocyclopenta[b]pyrrole hydrochloride](/img/structure/B2914684.png)

![N-(6-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2914687.png)